3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a cyano group, a furan ring, a thiophene ring, and a benzamide moiety
Mechanism of Action
Indole derivatives, for instance, have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Thiophene derivatives, on the other hand, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have shown to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it suitable for developing organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a versatile intermediate for synthesizing various heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-(5-(furan-2-yl)thiophen-2-yl)ethyl)benzamide: Similar structure but with a different position of the furan ring.
3-cyano-N-(2-(5-(furan-3-yl)thiophen-3-yl)ethyl)benzamide: Similar structure but with a different position of the thiophene ring.
Uniqueness
3-cyano-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
3-cyano-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-11-13-2-1-3-14(10-13)18(21)20-8-6-16-4-5-17(23-16)15-7-9-22-12-15/h1-5,7,9-10,12H,6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLSBWOOOVWILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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